
3-Ethylsulfanylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylsulfanylhexanal is an organic compound with the molecular formula C8H16OS It is an aldehyde with a sulfur-containing ethyl group attached to the third carbon of the hexanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethylsulfanylhexanal can be synthesized through several methods:
Thioetherification of Hexanal: One common method involves the reaction of hexanal with ethanethiol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds via nucleophilic addition of the thiol to the aldehyde, followed by dehydration to form the thioether.
Oxidation of 3-Ethylsulfanylhexanol: Another method involves the oxidation of 3-ethylsulfanylhexanol using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane. This method is advantageous for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the thioetherification method due to its simplicity and cost-effectiveness. The process is carried out in large reactors with continuous monitoring of reaction parameters to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylsulfanylhexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-ethylsulfanylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-ethylsulfanylhexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfur atom in the ethylsulfanyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Ethylsulfanylhexanoic acid.
Reduction: 3-Ethylsulfanylhexanol.
Substitution: Various alkylated thioethers.
Wissenschaftliche Forschungsanwendungen
3-Ethylsulfanylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-catalyzed oxidation and reduction reactions.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 3-ethylsulfanylhexanal involves its interaction with various molecular targets:
Oxidation: The aldehyde group is oxidized to a carboxylic acid, which can further participate in biochemical pathways.
Reduction: The aldehyde group is reduced to an alcohol, which can be involved in metabolic processes.
Substitution: The sulfur atom can undergo nucleophilic substitution, forming new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercaptohexanal: Similar structure but with a thiol group instead of an ethylsulfanyl group.
3-Ethylthiohexanal: Similar structure but with a thioether group instead of an ethylsulfanyl group.
Eigenschaften
CAS-Nummer |
51755-69-2 |
|---|---|
Molekularformel |
C8H16OS |
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
3-ethylsulfanylhexanal |
InChI |
InChI=1S/C8H16OS/c1-3-5-8(6-7-9)10-4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
TXJDCLGEIKSOPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC=O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


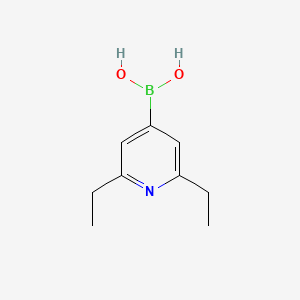
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
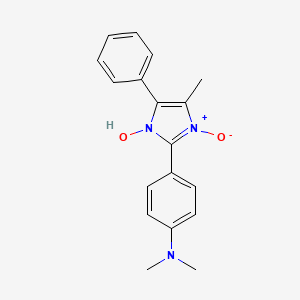
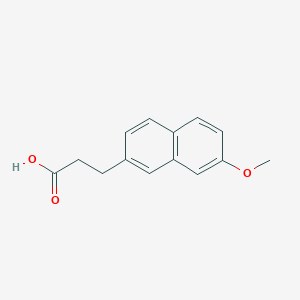
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
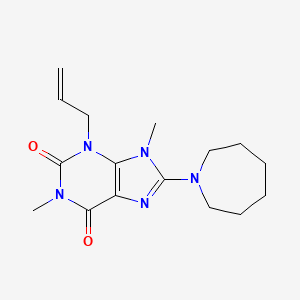
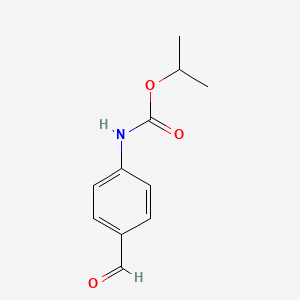
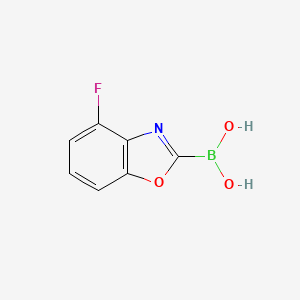
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
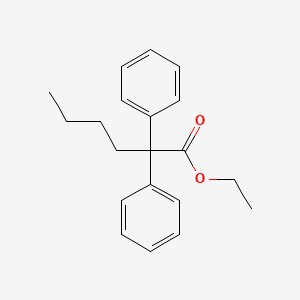
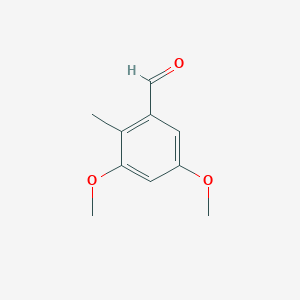
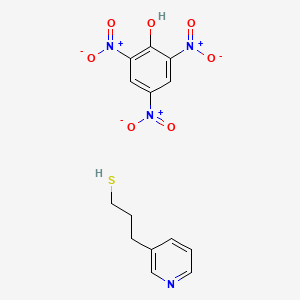
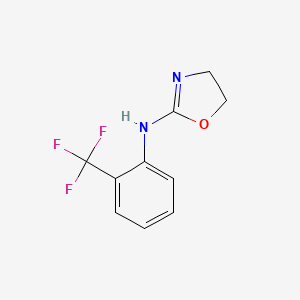
![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
